N-Acetyl-alpha-endorphin
Description
Contextualizing N-Acetyl-alpha-endorphin within the Endogenous Opioid Peptide System
The endogenous opioid system is a complex network of signaling molecules and receptors that play a crucial role in the central nervous system and peripheral tissues. This system comprises several families of opioid peptides, most notably the endorphins, enkephalins, and dynorphins. ebsco.com These peptides are derived from larger precursor proteins; the endorphin family originates from pro-opiomelanocortin (POMC). nih.gov
POMC is a polypeptide that, through enzymatic cleavage, gives rise to various biologically active peptides, including beta-lipotropin (β-LPH). nih.gov A subsequent cleavage of β-LPH produces β-endorphin, a 31-amino acid peptide recognized for its potent analgesic properties mediated through opioid receptors. nih.govresearchgate.net Alpha-endorphin (B1632093) is a shorter peptide fragment, specifically corresponding to the first 16 amino acids of β-endorphin (β-endorphin 1-16). genscript.com this compound is a chemically modified version of alpha-endorphin, distinguished by the addition of an acetyl group at its N-terminus. medchemexpress.comglpbio.com This post-translational modification significantly alters its biological profile.
Significance of N-Terminal Acetylation in Endorphin Biology and Research
N-terminal acetylation is a common post-translational modification in eukaryotes where an acetyl group is added to the alpha-amino group of the first amino acid of a protein. frontiersin.org In the context of endorphins, this modification is of profound biological significance. Research has consistently shown that the N-terminal acetylation of β-endorphin and its fragments, including alpha-endorphin, results in a near-complete loss of affinity for classical brain opiate receptors. nih.govbiologists.comnih.gov Consequently, these acetylated forms are devoid of the analgesic properties associated with their non-acetylated counterparts. nih.govfrontiersin.org
Initially, this acetylation was considered a physiological mechanism for inactivating the potent opioid activity of endorphins. nih.gov However, emerging research suggests a more nuanced role. Scientists have proposed that N-terminal acetylation may serve as a molecular switch, redirecting the peptide's function away from opioid signaling and toward distinct biological activities. nih.govnih.gov Studies on the related compound N-acetyl-gamma-endorphin have shown that despite its lack of opioid receptor affinity, it possesses non-opioid biological activity, influencing behavior. nih.gov This has led to the hypothesis that acetylation allows the organism to selectively utilize non-opioid activities inherent in the endorphin structure. nih.govnih.gov
Overview of Current Research Landscape and Academic Inquiry into this compound
Academic inquiry into this compound has focused on its characterization, distribution, and potential non-opioid functions. Its distribution in the rat brain and pituitary is notably uneven and distinct from that of non-acetylated alpha-endorphin. nih.gov this compound is the predominant form of alpha-endorphin immunoreactivity in the neurointermediate lobe of the pituitary, as well as in brain regions such as the amygdala, hippocampus, and septum. nih.gov Conversely, the non-acetylated alpha-endorphin is the main peptide in the anterior pituitary, hypothalamus, and thalamus. nih.gov The presence of acetylated endorphins, including this compound, has also been confirmed in non-neuronal tissues, such as in spermatogonia and primary spermatocytes in rats. jci.org
The biosynthesis of N-acetylated endorphins occurs through tissue-specific processing of POMC. jneurosci.orgbioscientifica.com In the anterior pituitary lobe, β-endorphin is a major end-product and is not significantly processed further. jneurosci.orgosti.gov In contrast, the neurointermediate lobe acts as a site for further processing, where β-endorphin serves as a biosynthetic intermediate that undergoes subsequent acetylation and cleavage to produce peptides like this compound. jneurosci.orgosti.gov
Current research continues to investigate the specific biological role of this peptide. While it is established that it does not function as a classical opioid, its precise physiological purpose remains an area of active investigation. The discovery that the related peptide, N-acetyl-β-endorphin, can act as an endogenous ligand for the sigma-1 receptor (σ1R) and modulate other receptor systems provides a potential avenue for understanding the non-opioid mechanisms of this compound. mdpi.comcsic.es
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 88264-63-5 | medchemexpress.comglpbio.com |
| Molecular Formula | C79H122N18O27S | medchemexpress.com |
| Molecular Weight | 1787.98 g/mol | medchemexpress.com |
| Amino Acid Sequence | Ac-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | medchemexpress.com |
Table 2: Relative Distribution of alpha-Endorphin and this compound in Rat Tissues
| Tissue/Brain Region | Predominant Form | Source(s) |
|---|---|---|
| Anterior Pituitary | alpha-Endorphin | nih.gov |
| Neurointermediate Lobe | This compound | nih.gov |
| Hypothalamus | alpha-Endorphin | nih.gov |
| Thalamus | alpha-Endorphin | nih.gov |
| Amygdala | This compound | nih.gov |
| Hippocampus | This compound | nih.gov |
| Septum | This compound | nih.gov |
| Spermatogonia | This compound | jci.org |
| Primary Spermatocytes | this compound | jci.org |
Table 3: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | alpha-Endorphin | | N-Acetyl-beta-endorphin | | beta-Endorphin (B3029290) | | N-Acetyl-gamma-endorphin | | gamma-Endorphin (B1627272) | | Pro-opiomelanocortin (POMC) | | beta-Lipotropin (β-LPH) | | Enkephalins | | Dynorphins | | Morphine |
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H122N18O27S/c1-39(2)32-52(72(116)93-62(40(3)4)76(120)96-65(43(7)102)79(123)124)90-75(119)57-19-15-30-97(57)78(122)64(42(6)101)95-69(113)49(24-26-58(81)105)87-73(117)55(37-98)91-67(111)48(18-13-14-29-80)86-68(112)50(25-27-61(108)109)88-74(118)56(38-99)92-77(121)63(41(5)100)94-70(114)51(28-31-125-9)89-71(115)54(33-45-16-11-10-12-17-45)85-60(107)36-82-59(106)35-83-66(110)53(84-44(8)103)34-46-20-22-47(104)23-21-46/h10-12,16-17,20-23,39-43,48-57,62-65,98-102,104H,13-15,18-19,24-38,80H2,1-9H3,(H2,81,105)(H,82,106)(H,83,110)(H,84,103)(H,85,107)(H,86,112)(H,87,117)(H,88,118)(H,89,115)(H,90,119)(H,91,111)(H,92,121)(H,93,116)(H,94,114)(H,95,113)(H,96,120)(H,108,109)(H,123,124)/t41-,42-,43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,62+,63+,64+,65+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEFPDJOJNEWON-HRSDYLDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H122N18O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1788.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88264-63-5 | |
| Record name | N-Acetyl-alpha-endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Endogenous Production and Post Translational Processing of N Acetyl Alpha Endorphin
Pro-opiomelanocortin (POMC) as the Precursor Protein in Endorphin Biosynthesis
The journey of N-Acetyl-alpha-endorphin begins with Pro-opiomelanocortin (POMC), a large precursor protein. frontiersin.orgwikidoc.orgbioscientifica.com POMC is synthesized in various tissues, most notably in the corticotroph cells of the anterior pituitary and the melanotrophs of the intermediate lobe of the pituitary gland. frontiersin.orgwikidoc.org It serves as a molecular source for a variety of bioactive peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and β-endorphin. frontiersin.orgbioscientifica.comnih.gov
The processing of POMC is a highly regulated and tissue-specific process. wikidoc.orgbioscientifica.com In the anterior pituitary, POMC is primarily cleaved by the prohormone convertase 1 (PC1) to produce ACTH and β-lipotropin. frontiersin.orgbioscientifica.com In contrast, in the intermediate lobe, the presence of both PC1 and prohormone convertase 2 (PC2) leads to further processing. frontiersin.orgbioscientifica.com Here, ACTH is cleaved to form α-MSH and corticotropin-like intermediate lobe peptide (CLIP), while β-lipotropin is processed into peptides including β-endorphin. frontiersin.orgbioscientifica.com
The initial synthesis of POMC occurs from a 285-amino-acid long precursor called pre-pro-opiomelanocortin (pre-POMC). wikidoc.org During translation, a 44-amino-acid signal peptide is removed, resulting in the 241-amino-acid polypeptide, POMC. wikidoc.org This precursor then undergoes extensive post-translational modifications, including glycosylation, acetylation, and proteolytic cleavage, to generate the final array of peptide hormones. frontiersin.orgwikidoc.org
Mechanisms of N-Terminal Acetylation in Endorphin Maturation
A key modification in the maturation of certain endorphins is N-terminal acetylation, a process that attaches an acetyl group to the N-terminus of the peptide. bioscientifica.comnih.gov This modification is significant as it can alter the biological activity of the resulting peptide. For instance, while N-terminal acetylation of α-MSH enhances its activity, the same modification on β-endorphin inactivates its opioid functions. bioscientifica.comnih.govnih.gov
Enzymatic Acetylation Processes and Regulatory Factors
The acetylation of endorphins is an enzymatic process catalyzed by N-terminal acetyltransferases (NATs). cellsignal.comnih.gov These enzymes transfer an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the amino terminus of the peptide. nih.govresearchgate.net The process of N-terminal acetylation is considered largely irreversible, as deacetylases for this modification have not been identified in mammals. frontiersin.org
While the specific enzyme responsible for β-endorphin acetylation has not been definitively identified, the process is known to be physiologically regulated. nih.govnih.gov The availability of acetyl-CoA, a key metabolite, can influence the rate of acetylation, linking the metabolic state of the cell to peptide hormone activity. frontiersin.orgnih.gov
Spatial and Temporal Segregation of N-Acetylation Events
The processing of POMC and the subsequent modifications of its derived peptides, including N-acetylation, are spatially and temporally segregated within the cell and across different tissues. bioscientifica.commdpi.comescholarship.org Evidence suggests that the enzymes responsible for different processing steps are located in distinct cellular compartments or secretory granules. bioscientifica.com
For example, the proteolytic cleavage of lipotropin to β-endorphin occurs before further C-terminal truncation, indicating a time-ordered sequence of events. bioscientifica.com This segregation ensures that specific modifications occur in a controlled manner. N-acetylation of β-endorphin is a prime example of tissue-specific processing, occurring predominantly in the intermediate lobe of the pituitary, where the acetylated, inactive forms of β-endorphin are the principal products. bioscientifica.com This contrasts with the anterior pituitary, where the non-acetylated, active form of β-endorphin is more common. nih.gov This spatial and temporal regulation allows for the generation of a diverse array of peptides with distinct biological activities from a single precursor protein. bioscientifica.comethz.ch
Proteolytic Cleavage Pathways and Isoform Generation
The generation of this compound and its related peptides is dependent on a series of precise proteolytic cleavages of the POMC precursor. This intricate process results in a variety of peptide isoforms with differing structures and biological activities.
Specific Proteases Involved in this compound Formation
The endoproteolytic processing of POMC is primarily carried out by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like serine proteases. wikidoc.orgresearchgate.netoup.com The two main convertases involved in endorphin biosynthesis are prohormone convertase 1 (PC1/3) and prohormone convertase 2 (PC2). frontiersin.orgbioscientifica.com
The cleavage of POMC is a spatially and temporally regulated process. PC1/3 is responsible for the initial cleavages of POMC, leading to the production of β-lipotropin (β-LPH) and adrenocorticotropic hormone (ACTH). oup.com Subsequently, PC2 predominantly cleaves β-LPH to release β-endorphin. oup.com PC2 is also capable of cleaving at single basic residues, a crucial step in the generation of smaller endorphin fragments. researchgate.net Other proteases, such as carboxypeptidases, are also involved in trimming the C-terminus of the peptides following the initial endoproteolytic cuts. nih.gov
Naturally Occurring Truncated and Modified this compound Derivatives
Following the initial cleavage of POMC, β-endorphin can undergo further processing, leading to the formation of various truncated and modified derivatives. These derivatives are not merely degradation products but are endogenous peptides with their own distinct biological profiles.
α-Endorphin and γ-endorphin are two such derivatives that arise from the proteolytic cleavage of β-endorphin. wikipedia.org α-Endorphin is the 1-16 fragment of β-endorphin, while γ-endorphin is the 1-17 fragment. wikipedia.orggenscript.com These peptides can then be N-terminally acetylated to form This compound and N-Acetyl-gamma-endorphin , respectively. nih.govnih.gov These acetylated forms have been identified as endogenous peptides in the neurointermediate lobe of the rat pituitary gland. nih.govnih.gov
In addition to these, other C-terminally truncated forms of β-endorphin, such as β-endorphin-(1-27) and β-endorphin-(1-26), are also found naturally in the pituitary. frontiersin.org The N-acetylated versions of these truncated peptides also exist. nih.gov The generation of this diverse array of endorphin derivatives from a single precursor highlights the complexity of post-translational processing in creating a wide range of biologically active molecules.
| Precursor Peptide | Processing Enzyme(s) | Resulting Peptide(s) |
| Pro-opiomelanocortin (POMC) | Prohormone Convertase 1 (PC1/3) | Adrenocorticotropic hormone (ACTH), β-lipotropin (β-LPH) |
| β-lipotropin (β-LPH) | Prohormone Convertase 2 (PC2) | β-endorphin |
| β-endorphin | Proteases | α-endorphin, γ-endorphin, β-endorphin-(1-27), β-endorphin-(1-26) |
| α-endorphin | N-terminal Acetyltransferase (NAT) | This compound |
| γ-endorphin | N-terminal Acetyltransferase (NAT) | N-Acetyl-gamma-endorphin |
Species-Specific Variations in Endorphin Processing and N-Acetylation
The post-translational processing of pro-opiomelanocortin (POMC), the precursor protein for endorphins, exhibits remarkable diversity across different species and even within different tissues of the same animal. jneurosci.orgnih.gov This variability is particularly evident in the extent of proteolytic cleavage and N-acetylation, which ultimately determines the specific array of peptides produced, including this compound. nih.govfrontiersin.org These species-specific and tissue-specific processing patterns highlight the evolutionary adaptation of the POMC system to fulfill distinct physiological roles. gallotia.deplos.org
In mammals, the processing of POMC in the pituitary gland is a well-studied example of tissue-specific variation. The rat anterior pituitary, for instance, primarily produces β-endorphin(1-31) and its precursor, β-lipotropin, with very little N-acetylation occurring in adult animals. nih.gov In stark contrast, the intermediate lobe of the rat pituitary is a major site for extensive post-translational modifications, yielding a variety of N-acetylated and C-terminally shortened endorphins, such as N-acetyl-β-endorphin(1-31), N-acetyl-β-endorphin(1-27), and N-acetyl-β-endorphin(1-26). nih.govcapes.gov.br Furthermore, the neurointermediate pituitary of the rat is a primary source of N-acetyl-γ-endorphin and N-acetyl-α-endorphin. nih.govnih.gov Interestingly, the horse anterior pituitary displays a processing pattern qualitatively different from that of the rat, producing significant amounts of N-acetylated endorphins, a modification largely absent in the rat anterior lobe. nih.gov
Studies in the central nervous system reveal further complexity. In the rat hypothalamus, there is limited proteolytic cleavage and minimal N-acetylation of β-endorphin compared to the intermediate pituitary. nih.govjneurosci.org Conversely, smaller amounts of N-acetylated forms, including N-acetyl-α-endorphin, have been identified in mouse spleen macrophages, indicating that POMC processing and acetylation also occur in the immune system. jci.org The presence of N-acetyl-α-endorphin and N-acetyl-β-endorphin has also been confirmed in the pituitary and brain of monkeys. nih.gov In humans, N-acetyl-β-endorphin is found in the pituitary gland and is detectable in cerebrospinal fluid. nih.gov
Significant variations in endorphin processing are also observed across different vertebrate classes. In the common carp (B13450389) (Cyprinus carpio), the pituitary's pars intermedia produces at least eight different N-acetylated and truncated forms of β-endorphin, including the acetylated counterparts of mammalian α- and γ-endorphin. rpsg.org.uk In contrast, some reptiles exhibit a marked reduction or complete absence of endorphin acetylation. For example, in the lizard Lacerta galloti and the turtle Pseudemys scripta, N-acetylation of β-endorphin is a minor processing event in the pars intermedia, even though α-MSH is readily acetylated. gallotia.de More strikingly, the lizard Anolis carolinensis appears to lack the POMC-specific N-acetylation mechanisms altogether in its pars intermedia, producing only non-acetylated endorphins. gallotia.de These differences underscore that the enzymatic machinery responsible for N-acetylation has been selectively retained, modified, or lost in different species throughout evolution.
The following table summarizes key species-specific differences in the processing and N-acetylation of endorphins.
Table 1: Species-Specific Variations in Endorphin Processing and N-Acetylation
Chemical Compounds Mentioned
Table 2: List of Chemical Compounds
Molecular and Cellular Mechanisms of Action Non Opioid Pathways
Lack of Direct Opioid Receptor Binding and Agonism by N-Acetyl-alpha-endorphin
A pivotal characteristic of this compound is its inability to bind to and activate opioid receptors. The process of α-N-acetylation, a physiological modification of the potent opiate peptide beta-endorphin (B3029290), effectively abolishes its opiate activity. nih.gov This lack of affinity for opioid receptors means that this compound does not produce the typical analgesic effects associated with its parent compound, beta-endorphin. mdpi.com Numerous studies have confirmed that the N-acetylated forms of endorphins are inactive in opioid binding assays. mdpi.comnih.gov This has shifted the scientific focus towards understanding the alternative biological roles of this modified neuropeptide, which are independent of the opioid system. nih.gov
Interaction with Sigma-1 Receptors (σ1R)
Recent research has illuminated a significant role for this compound in modulating cellular signaling through its interaction with Sigma-1 receptors (σ1R).
N-Acetyl-beta-endorphin as an Endogenous σ1R Ligand
Evidence now suggests that N-Acetyl-beta-endorphin and its parent peptide, beta-endorphin, act as endogenous ligands for the sigma-1 receptor (σ1R). mdpi.comnih.gov This receptor, once erroneously classified as an opioid receptor, is now understood to be a unique molecular chaperone located at the endoplasmic reticulum. thermofisher.comwikipedia.org The binding of N-Acetyl-beta-endorphin to σ1R can trigger a cascade of intracellular events that are distinct from opioid-mediated pathways. mdpi.comnih.gov
Modulation of Mu-Opioid Receptor (MOR) Signaling via σ1R Oligomers and G Protein Exchange
The interaction between N-Acetyl-beta-endorphin and σ1R has profound implications for the signaling of the mu-opioid receptor (MOR). Research indicates that σ1Rs can negatively regulate MOR-mediated signaling by sequestering G proteins. mdpi.comnih.gov N-Acetyl-beta-endorphin, by binding to σ1R, influences the oligomerization state of the receptor. mdpi.com Specifically, it has been observed that the αN-acetyl derivative decreases σ1R oligomerization and favors the binding of sigma-2 receptors (σ2R), which in turn displaces G proteins. mdpi.comnih.gov This displacement reduces the availability of G proteins for MORs, thereby diminishing MOR-regulated signal transduction. mdpi.comnih.gov
Effects on Alpha-2 Adrenoceptor-Mediated Processes
The influence of this compound extends to the adrenergic system, specifically modulating processes mediated by alpha-2 adrenoceptors. mdpi.com Studies have shown that N-Acetyl-beta-endorphin can regulate the antinociceptive activity mediated by these receptors. mdpi.comnih.gov For instance, it has been demonstrated that N-acetyl-beta-endorphin-(1-31) can increase the antinociceptive response to the alpha-2 agonist clonidine (B47849) under certain conditions. nih.gov
Binding and Modulatory Effects on Calmodulin
Beyond its interaction with membrane-bound receptors, this compound also engages with the intracellular calcium-binding protein calmodulin.
Inhibition of Calmodulin-Mediated Cyclic Nucleotide Phosphodiesterase Activity
This compound has been shown to bind to calmodulin, a key regulator of numerous cellular processes. This binding is significant as it allows the acetylated peptide to inhibit the calmodulin-mediated stimulation of cyclic nucleotide phosphodiesterase (PDE) activity. PDE is an enzyme responsible for the degradation of cyclic nucleotides like cAMP and cGMP. The inhibition of its calmodulin-stimulated activity by this compound occurs with an effective dose for 50% inhibition (IC50) of approximately 3 microM. This demonstrates that although N-acetylation removes opioid activity, it does not hinder the peptide's ability to associate with and modulate the function of calmodulin.
Structural Basis for Calmodulin Association
This compound has been shown to associate with calmodulin, a ubiquitous and crucial calcium-binding protein that acts as a versatile intracellular calcium sensor. nih.govnih.gov This interaction is significant as it provides a non-opioid mechanism through which the peptide can exert cellular effects.
The association between this compound and calmodulin has been demonstrated through cross-linking experiments. nih.gov These studies revealed that, similar to its non-acetylated counterpart, β-endorphin, this compound can form adducts with calmodulin, with one or two peptide molecules binding to a single calmodulin molecule. nih.gov
The structural basis for this association lies in the peptide's ability to form an amphipathic helix. nih.gov While this compound shows little to no helicity in an aqueous solution, the presence of trifluoroethanol or calmodulin induces a significant helical conformation. nih.gov Predictive models suggest that the region spanning residues 14-24 of the endorphin has a high potential to form an α-helix. nih.gov This induced helical structure is believed to be a key feature for binding to calmodulin. nih.gov The interaction is further supported by circular dichroism spectroscopy, which indicates the induction of helicity when the peptide and calmodulin are mixed. nih.gov
Modulation of Ornithine Decarboxylase (ODC) Activity
A significant non-opioid function of this compound is its ability to modulate the activity of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. nih.govuniprot.orgplos.org Polyamines are essential molecules for cell growth, proliferation, and differentiation. nih.govplos.org
Tissue-Specific Effects on ODC Stimulation
The effects of this compound on ODC activity are not uniform across all tissues, demonstrating a marked tissue-specificity. Research in preweanling rat pups has shown that N-alpha-acetyl-ß-endorphin stimulates ODC activity. dntb.gov.ua Studies have proposed to characterize the effects of both beta-endorphin and N-alpha-acetyl-beta-endorphin on basal ODC activity in various organs, including the brain, liver, heart, and kidney, throughout development. For instance, while intracisternal administration of β-endorphin decreased ODC activity in the brain, liver, heart, and kidney, subcutaneous administration led to an increase in ODC activity in the heart and liver. nih.gov This suggests that the route of administration and the resulting systemic versus central nervous system exposure can lead to differential effects on ODC in various tissues.
| Tissue | Effect of this compound on ODC Activity |
| Brain | Stimulation of ODC activity has been a subject of investigation. |
| Liver | Stimulation of ODC activity has been proposed for characterization. |
| Heart | Stimulation of ODC activity has been proposed for characterization. |
| Kidney | Stimulation of ODC activity has been proposed for characterization. |
Opioid and Non-Opioid Mediated Mechanisms of ODC Modulation
The modulation of ODC activity by endorphins involves both opioid and non-opioid mediated pathways. dntb.gov.uacapes.gov.br In the case of β-endorphin, the decrease in brain ODC activity following intracisternal administration was prevented by the opioid antagonist naloxone (B1662785), indicating the involvement of opioid receptors. nih.gov However, the effects on ODC in peripheral organs were not blocked by naloxone, suggesting a non-opioid mechanism. nih.gov
Specifically for this compound, which lacks significant opioid receptor affinity, its effects on ODC are primarily mediated through non-opioid pathways. frontiersin.orgdntb.gov.ua The ability of this compound to stimulate ODC activity highlights a distinct signaling cascade independent of classical opioid receptors. dntb.gov.uacapes.gov.br This underscores the peptide's role in cellular regulation through alternative molecular interactions, such as its association with calmodulin, which may in turn influence downstream signaling pathways that control ODC expression and activity. The investigation into these mechanisms aims to elucidate how neuropeptides control cell development.
Neurobiological and Behavioral Implications in Animal Models
Effects on Avoidance Behavior and Learning in Rodent Models
Research into the behavioral effects of endorphin fragments has highlighted the distinct actions of N-acetylated peptides on learning and avoidance. While α-endorphin itself is noted as a potent agent in delaying avoidance behaviors, its N-acetylated counterpart, N-Acetyl-alpha-endorphin, also influences these processes, albeit through non-opioid mechanisms. wikipedia.orgfrontiersin.org
Studies in rodent models have shown that while the removal of the N-terminal tyrosine from α-endorphin does not significantly impact avoidance behavior, the acetylation of this terminal has profound functional consequences. wikipedia.org In neurological experiments, certain fragments of beta-endorphin (B3029290), such as BE 1-16 and BE 1-17, have been found to modulate avoidance behavior in a manner that is not blocked by the opioid antagonist naltrexone, suggesting a non-opioid pathway. frontiersin.org This points to the complexity of how post-translational modifications like N-acetylation can alter the function of these peptides, shifting their activity from direct opioid receptor agonism to more nuanced modulatory roles.
Further research using the senescence-accelerated mouse-prone 8 (SAMP8) model, which exhibits age-related deficits in learning and memory, has demonstrated that chronic administration of N-acetylcysteine (NAC) can improve cognitive function. quacell.com Specifically, NAC improved performance in both the T-maze footshock avoidance paradigm and a lever press appetitive task. quacell.com These findings suggest that N-acetylated compounds can have beneficial effects on learning and memory, potentially by mitigating oxidative stress, a factor implicated in cognitive decline. quacell.com
Influence on Nociceptive and Neuropathic Pain Models (e.g., Allodynia) in Rodents
This compound has demonstrated significant effects in rodent models of nociceptive and neuropathic pain. While the acetylated forms of endorphins are generally inactive in opioid binding assays and lack direct analgesic properties, they play a crucial role in regulating the antinociceptive activity of other opioids. mdpi.comnih.gov
In a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, N-Acetyl-β-endorphin 1-31 was found to significantly reduce mechanical allodynia, a key symptom of neuropathic pain. nih.gov This effect was observed at low intracerebroventricular doses and was shown to be dependent on the sigma-1 receptor (σ1R), as the beneficial effects were absent in σ1R knockout mice. mdpi.comnih.gov
The interaction between this compound and other receptor systems is complex. For instance, it has been shown to reduce the analgesic activity of morphine and β-endorphin, while enhancing the analgesia produced by DAMGO and the α2-adrenoceptor agonist clonidine (B47849). mdpi.comnih.gov This suggests a modulatory role for this compound, influencing the efficacy of other analgesic compounds through pathways distinct from direct opioid receptor activation.
The table below summarizes the effects of N-Acetyl-β-endorphin 1-31 on mechanical allodynia in a rodent model of neuropathic pain.
| Treatment Group | von Frey Response (g) | Outcome |
| Presurgery | ~2.5 | Normal Sensation |
| CCI + Vehicle | ~0.5 | Maximal Allodynia |
| CCI + 0.3 nmol N-Acetyl-β-endorphin 1-31 | Increased from ~0.5 | Significant Reduction in Allodynia |
| CCI + 3 nmol N-Acetyl-β-endorphin 1-31 | Approached Presurgery Levels | Near Restoration of Normal Sensation |
Modulation of Drug Withdrawal Syndromes (e.g., Morphine Withdrawal) in Rodent Models
This compound has been shown to play a significant role in alleviating the symptoms of morphine withdrawal in rodent models. nih.gov This effect is particularly noteworthy as it occurs through a mechanism distinct from the mu-opioid receptor binding site, which is the primary target of morphine. nih.gov
In studies involving mice and rats made dependent on morphine, the administration of N-Acetyl-human-beta-endorphin-(1-31) prior to the induction of withdrawal with naloxone (B1662785) resulted in a moderate withdrawal syndrome. nih.gov Specifically, the acetylated endorphin reduced the incidence of jumping behavior and other withdrawal signs such as squeaking on touch, diarrhea, chattering, chewing, ptosis, and body shakes. nih.gov This effect was observed when the compound was injected between 1 and 24 hours before naloxone, indicating a relatively long-lasting modulatory action. nih.gov
The mechanism underlying this effect appears to involve an enhancement of α2-adrenoceptor-mediated effects. nih.gov This is supported by the finding that the α2-adrenoceptor antagonist yohimbine (B192690) prevented N-Acetyl-beta-endorphin-(1-31) from reducing the jumping behavior associated with morphine withdrawal. nih.gov Interestingly, combining N-Acetyl-beta-endorphin with the α2 agonist clonidine, which is also used to manage withdrawal symptoms, did not produce a significantly greater effect than either substance alone. nih.gov
The table below outlines the key findings regarding the effect of N-Acetyl-human-beta-endorphin-(1-31) on morphine withdrawal in rodents. nih.gov
| Withdrawal Sign | Effect of N-Acetyl-human-beta-endorphin-(1-31) |
| Jumping Behavior | Reduced number of animals exhibiting jumping and number of jumps |
| Squeak on Touch | Reduced incidence |
| Diarrhea | Reduced incidence |
| Chattering | Reduced incidence |
| Chewing | Reduced incidence |
| Ptosis | Reduced incidence |
| Body Shakes | Reduced incidence |
Interactions with Dopaminergic Systems in Specific Brain Regions (e.g., Nucleus Accumbens) in Rats
The interaction of N-acetylated endorphins with the dopaminergic system, particularly within the nucleus accumbens (NAc), reveals a complex and differential modulatory role. The NAc is a critical brain region involved in reward, motivation, and motor control, and its dopaminergic activity is influenced by various neuropeptides.
Studies in rats have shown that N-alpha-acetyl-gamma-endorphin (Ac-γ-E), a non-opioid peptide, can antagonize the hypolocomotion induced by low doses of the dopamine (B1211576) agonist apomorphine (B128758) when injected directly into the NAc. nih.gov This suggests an interaction with specific dopaminergic pathways within this region. However, unlike its non-acetylated counterpart, gamma-endorphin (B1627272) (γ-E), Ac-γ-E does not block the hyperlocomotion induced by high doses of apomorphine or amphetamine. nih.gov This indicates that N-acetylated and non-acetylated endorphins interact with distinct dopaminergic systems in the NAc through non-opioid and opioid mechanisms, respectively. nih.gov
The mesolimbic dopamine pathway, which projects from the ventral tegmental area (VTA) to the NAc, is a key circuit for reward processing. frontiersin.org The release of dopamine in the NAc is a central component of the "reward cascade". clinmedjournals.org While research has extensively documented the role of dopamine in reward, the specific contribution of N-acetylated endorphins to this process is still being elucidated. The differential effects of Ac-γ-E on dopamine-mediated behaviors highlight the nuanced control that post-translationally modified neuropeptides can exert on complex neural circuits. nih.gov
Potential Role in Stress-Induced Responses in Animal Studies
Endogenous opioid peptides, including endorphins, are known to be released in response to stress and are implicated in the body's defensive mechanisms. psu.eduresearchgate.net While much of the focus has been on the opioid-active forms, there is evidence to suggest that N-acetylated endorphins also play a role in the physiological response to stress.
Following acute stress, there is an observed increase in plasma levels of N-acetyl-β-endorphin, which is a product of the intermediate lobe of the pituitary gland. umich.edu This suggests that stress triggers the release of these modified peptides into the bloodstream, where they may act as hormones on peripheral target organs. psu.eduumich.edu It is speculated that, similar to ACTH, endorphins may modulate the activity of endocrine systems involved in the stress response, such as the release of catecholamines from the adrenal medulla. psu.edu
In the brain, endorphin systems are also activated by stress. psu.edu N-acetylated forms of β-endorphin are found in the nucleus of the solitary tract (NTS), a brain region involved in processing autonomic information. umich.edu The presence of both opioid-active and non-opioid N-acetylated forms suggests a complex regulatory system. umich.edu It is hypothesized that N-acetylated endorphins may function as modulators of neural systems that mediate the reactive and affective components of stress. psu.eduresearchgate.net
Distribution and Localization in Biological Systems
Differential Distribution in Pituitary Gland Lobes
N-Acetyl-alpha-endorphin exhibits a non-uniform distribution within the lobes of the pituitary gland. In the rat, the neurointermediate lobe is the primary site for N-alpha-acetyl-alpha-endorphin, where it constitutes the majority of alpha-endorphin (B1632093) immunoreactivity. nih.gov Conversely, the anterior pituitary lobe contains alpha-endorphin as the predominant peptide. nih.gov This differential distribution suggests distinct processing pathways of the precursor molecule, pro-opiomelanocortin (POMC), in the different lobes. biologists.comumich.edu While the anterior lobe primarily produces ACTH and β-lipotropin, the intermediate lobe further processes these into smaller peptides like α-MSH and endorphins, including the acetylated forms. biologists.comumich.edu Studies in human pituitaries have also identified N-acetyl-beta-endorphin immunoreactivity, not only in the zona intermedia but also unexpectedly in a portion of corticotropes within the anterior lobe, challenging the strict dichotomy of processing pathways. oup.com
Table 1: Distribution of α-Endorphin and N-Acetyl-α-endorphin in Rat Pituitary Lobes
| Pituitary Lobe | Predominant Peptide |
|---|---|
| Anterior Lobe | α-Endorphin nih.gov |
| Neurointermediate Lobe | N-Acetyl-α-endorphin nih.govsigmaaldrich.com |
Regional Distribution in Brain Structures of Animal Models
Table 2: Predominant Form of α-Endorphin Immunoreactivity in Rat Brain Regions
| Brain Region | Predominant Peptide Form |
|---|---|
| Hypothalamus | α-Endorphin nih.gov |
| Thalamus | α-Endorphin nih.gov |
| Amygdala | N-Acetyl-α-endorphin nih.gov |
| Hippocampus | N-Acetyl-α-endorphin nih.govbioscientifica.com |
| Septum | N-Acetyl-α-endorphin nih.gov |
| Brainstem | N-Acetylated Endorphins bioscientifica.com |
| Colliculi | N-Acetylated Endorphins bioscientifica.com |
Presence in Peripheral Tissues
This compound has been identified in peripheral tissues, notably in the male reproductive system. In the rat testis, the majority of endorphins are acetylated forms, including this compound. researchgate.netnih.gov Interestingly, the localization of these acetylated endorphins is highly specific. They are not found in the interstitial cells but are confined to spermatogonia and primary spermatocytes within the seminiferous tubules. researchgate.netnih.govresearchgate.net This specific localization suggests a potential role for N-acetylated endorphins in the process of spermatogenesis.
Detection in Cerebrospinal Fluid (CSF)
N-acetylated endorphins have been detected in human cerebrospinal fluid (CSF). One study identified an immunoreactive peak corresponding to N-acetyl-beta-endorphin in the CSF of both healthy individuals and those suffering from chronic headaches. nih.gov This indicates that acetylated forms of endorphins are present in the central nervous system's fluid environment, which could have implications for neuromodulation and pathological conditions. The presence of these compounds in the CSF is a critical factor to consider when assessing β-endorphin immunoreactivity using conventional methods, as they can be a confounding factor. nih.gov
Analytical and Methodological Approaches in N Acetyl Alpha Endorphin Research
Chromatographic Techniques for Isolation and Characterization
Chromatographic methods are fundamental to the purification of N-Acetyl-alpha-endorphin from biological extracts, which often contain a complex mixture of related peptides and other substances. These techniques separate molecules based on their distinct physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and characterization of this compound. nih.govnih.govnih.gov Particularly, reverse-phase HPLC (RP-HPLC) has been extensively used to purify the peptide from extracts of the pituitary gland. nih.govnih.gov This method separates peptides based on their hydrophobicity. In several studies, peptide purification from rat neurointermediate lobes involved initial gel filtration followed by one or two RP-HPLC steps to resolve multiple immunoreactive components. nih.gov The final purification of the major forms, identified as this compound and N-Acetyl-gamma-endorphin, was often achieved using paired-ion HPLC. nih.gov Similarly, RP-HPLC has been instrumental in characterizing immunoreactive N-acetyl endorphins in human pituitary glands, where the major peaks of immunoreactivity co-migrated with synthetic standards of this compound. nih.gov The combination of HPLC with radioimmunoassay allows for both separation and quantification of various forms of beta-endorphin (B3029290) and its acetylated derivatives in species like the common carp (B13450389). researchgate.netnih.gov
| Source Material | HPLC Method | Key Findings | Reference |
|---|---|---|---|
| Rat Neurointermediate Lobe | Reverse-Phase HPLC and Paired-Ion HPLC | Successfully purified this compound and N-Acetyl-gamma-endorphin to homogeneity. | nih.gov |
| Human Postmortem Pituitary Glands | Reverse-Phase HPLC (RP-HPLC) | Major peaks of immunoreactive N-acetyl endorphin co-migrated with synthetic this compound standard. | nih.gov |
| Common Carp Pituitary Gland | HPLC coupled with Radioimmunoassay | Identified and quantified various N-acetylated truncated forms of beta-endorphin, including the carp homologue of mammalian alpha-endorphin (B1632093). | researchgate.netnih.gov |
| Mouse Spleen Macrophages | High-Performance Liquid Chromatography (HPLC) | Demonstrated the presence of smaller amounts of acetylated forms, including N-acetyl-beta-EP1-16 (alpha-endorphin). | researchgate.net |
| Source Material | Chromatography Resin | Purpose | Reference |
|---|---|---|---|
| Xenopus laevis Pars Intermedia | SP-Sephadex C-25 | Further purification of β-endorphin-related peptides following gel exclusion chromatography. | bioscientifica.com |
| Rat Intermediate Pituitary Secretory Granules | Ion-Exchange Chromatography | Analysis of labeled beta-endorphin-sized molecules to study the subcellular site of acetylation. | nih.gov |
| Lizard (Lacerta galloti) Pars Intermedia | Cation-Exchange Chromatography | Fractionated B-endorphin-sized immunoreactivity to separate acetylated from non-acetylated forms. | gallotia.de |
High-Performance Liquid Chromatography (HPLC)
Spectrometric Methods
Spectrometric methods provide detailed structural information about this compound, confirming its identity and elucidating its three-dimensional conformation.
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. It provides a precise measurement of the peptide's molecular weight. Early research used mass spectrometry to identify the NH2-terminal residue of the peptide as N-acetyltyrosine, which substantiated the identity of this compound isolated from the rat pituitary gland. nih.gov The development of soft ionization techniques, such as Electrospray Ionization Mass Spectrometry (ESMS), has been particularly significant for the analysis of large, non-volatile biomolecules like peptides without causing fragmentation. avcr.cz ESMS has been used to identify beta-endorphin immunoreactive products after their separation by HPLC. researchgate.netnih.gov For instance, in the common carp, ESMS was used to identify eight N-acetylated truncated forms of beta-endorphin in the pars intermedia. researchgate.netnih.gov The primary amino acid sequence of α-endorphin itself was determined using mass spectrometry. wikipedia.org
| Technique | Application in this compound Research | Key Findings | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Identification of the NH2-terminal residue. | Confirmed the terminal residue as N-alpha-acetyltyrosine in peptides from the rat neurointermediate lobe. | nih.gov |
| Electrospray Ionisation Mass Spectrometry (ESMS) | Identification of HPLC-separated immunoreactive products. | Identified multiple N-acetylated forms of beta-endorphin in the common carp pituitary. | researchgate.netnih.gov |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Confirmation of peptide presence in pituitary slices. | Confirmed the occurrence of various POMC-derived peptides, including β-END, in ostrich pituitary. | frontiersin.org |
| Charge Detection Mass Spectrometry (CDMS) | Used to distinguish protein populations by labeling with N-acetyl-α-endorphin. | N-acetyl-α-endorphin (1788 Da) was used as a peptide label to modify a coat protein. | escholarship.org |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. ntu.edu.sg This technique is applied to study the secondary structure and conformational properties of peptides like this compound. A study investigating the interaction of alpha-N-acetyl-beta-endorphin with calmodulin found that the acetylated peptide showed no significant helicity in an aqueous solution. nih.gov However, in the presence of trifluoroethanol (TFE), a solvent known to promote helix formation, considerable helicity was observed. nih.gov Furthermore, when mixed with calmodulin, the resulting CD spectrum was indicative of induced helicity, suggesting a conformational change upon binding. nih.gov This induced amphipathic alpha-helical structure is believed to be important for calmodulin binding. nih.gov
| Condition | Observed Conformation of N-Acetyl-beta-endorphin | Significance | Reference |
|---|---|---|---|
| Aqueous Solution | No appreciable helicity. | Indicates a largely random coil structure in a neutral aqueous environment. | nih.gov |
| Trifluoroethanol (TFE) Solution | Considerable helicity formed. | Demonstrates the intrinsic potential of the peptide to form a helical structure under favorable conditions. | nih.gov |
| Mixed with Calmodulin | Induced helicity. | Suggests a conformational change to a more ordered helical structure upon binding to its protein partner. | nih.gov |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESMS)
Immunological Assays
Immunological assays, particularly radioimmunoassay (RIA), are widely used for the detection and quantification of endorphins, including this compound, in various tissues and body fluids. nih.govkarger.com These assays rely on the highly specific binding between an antibody and its target antigen. A critical aspect of this research is the use of antisera that can specifically recognize the N-alpha-acetylated terminus of endorphins, allowing for the differentiation between acetylated and non-acetylated forms. nih.gov For example, a radioimmunoassay specific for alpha-N-acetyl beta-endorphin and its C-terminally shortened forms was used to establish the presence of immunoreactive N-acetyl endorphin in human pituitary glands. nih.gov The combination of RIA with chromatographic separation techniques like HPLC significantly increases the specificity of the measurement. researchgate.netkarger.com These assays have been applied to quantify this compound in extracts from the rat pituitary, human pituitary, and plasma from various species. nih.govnih.govscispace.com
| Assay Type | Antibody Specificity | Application | Reference |
|---|---|---|---|
| Radioimmunoassay (RIA) | Recognizing the N-alpha-acetylated terminus of endorphins. | Characterized this compound in rat neurointermediate lobe extracts. | nih.gov |
| Radioimmunoassay (RIA) | Specific for alpha-N-acetyl beta-endorphin and its C-terminally shortened forms. | Established the presence of immunoreactive N-acetyl endorphin in human pituitary glands (2.27 +/- 0.64 ng/gland). | nih.gov |
| Radioimmunoassay (RIA) | Antiserum raised against synthetic N-acetylated salmon B-endorphin II(1-16). | Detected N-acetylated forms of B-endorphin in lizard pars intermedia extracts. | gallotia.de |
| Radioimmunoassay (RIA) | Antiserum with full cross-reactivity with acetylated forms of mammalian β-endorphins. | Measured plasma N-acetyl β-endorphin concentrations in sea bream subjected to stress. | scispace.com |
Radioimmunoassay (RIA) and Immunoreactivity Studies
Radioimmunoassay (RIA) has been a cornerstone in the detection and quantification of this compound. This technique utilizes specific antibodies that recognize and bind to the N-acetylated terminus of endorphins. nih.govumich.edu The development of RIAs with high specificity for α-N-acetylated β-endorphins and their C-terminally shortened forms has enabled researchers to establish the presence and concentration of immunoreactive this compound (irNacEP) in various tissues, including the human pituitary gland and rat testis. researchgate.net
The process often involves extracting peptides from tissue homogenates, followed by purification steps such as gel filtration and high-performance liquid chromatography (HPLC) to separate different endorphin forms. nih.govnih.gov The immunoreactivity of these separated components is then assessed using the specific RIA. For instance, studies have used antibodies that specifically require the N-acetylation for recognition, ensuring that non-acetylated forms of β-endorphin are not detected. umich.edunih.gov This high degree of specificity is critical for accurately distinguishing between the various POMC-derived peptides.
Table 1: Key Findings from RIA and Immunoreactivity Studies
| Finding | Tissue/Organism Studied | Significance | Reference(s) |
|---|---|---|---|
| Presence of irNacEP established | Human pituitary glands | First demonstration of α-N-acetylation of β-endorphin in humans. | researchgate.net |
| Identification of N-acetylated endorphins | Rat testis | Showed that the majority of testicular endorphins are acetylated forms. | researchgate.net |
| Characterization of N-acetylated forms | Rat neurointermediate lobe | Confirmed the existence of this compound and N-acetyl-gamma-endorphin as endogenous peptides. | nih.gov |
| Distribution of immunoreactive α-neo-endorphin | Rat brain | Mapped the concentration of related endorphins in different brain regions. | nih.gov |
| Specificity of antibodies | Various (rats, cattle, primates) | Development of antibodies specific to the N-acetylated terminus is crucial for accurate RIA. | nih.gov |
Immunohistochemistry and Immunogold Labeling Electron Microscopy for Localization
To understand the cellular and subcellular distribution of this compound, researchers employ immunohistochemistry and immunogold labeling electron microscopy. up.ac.za Immunohistochemistry allows for the visualization of the peptide within tissue sections by using antibodies that specifically bind to it. This technique has been instrumental in mapping the neuronal pathways that contain POMC-derived peptides. jneurosci.org
For higher resolution, immunogold labeling combined with electron microscopy is utilized. up.ac.zawikipedia.org In this method, colloidal gold particles are attached to secondary antibodies, which in turn bind to the primary antibodies targeting this compound. wikipedia.org The high electron density of the gold particles allows for their precise localization under an electron microscope, revealing the subcellular compartments where the peptide is stored or released. up.ac.zanih.gov This has been crucial in studying the localization of various peptides and proteins within cells and tissues. kobe-u.ac.jp
Table 2: Applications of Immunohistochemistry and Immunogold Labeling
| Technique | Application | Key Insights | Reference(s) |
|---|---|---|---|
| Immunohistochemistry | Mapping neuronal pathways | Characterized the distribution of ACTH/endorphin-derived peptides in the mammalian brain. | jneurosci.org |
| Immunogold Labeling EM | Subcellular localization | Enables precise localization of proteins at the electron microscopy level. | up.ac.za |
| Immunogold Labeling EM | Multi-target visualization | Can use different-sized gold particles to visualize more than one target simultaneously. | wikipedia.org |
In Vitro and Ex Vivo Tissue Culture Models for Biosynthesis and Release Studies
In vitro and ex vivo tissue culture models are indispensable for investigating the biosynthesis and release of this compound. frontiersin.orgmdpi.com These models, which include dispersed pituitary cells and intact neurointermediate pituitary lobes, allow for controlled experiments to trace the metabolic pathways of POMC processing. nih.gov
By using continuous labeling and pulse-chase techniques with radiolabeled amino acids, researchers can follow the synthesis of β-endorphin from its precursor, β-lipotropin, and its subsequent N-acetylation and cleavage. nih.gov Studies using cultured rat neurointermediate lobes have shown that as β-endorphin accumulates, a significant portion is N-acetylated. nih.gov These culture systems also permit the study of the release of different endorphin forms under basal and stimulated conditions, providing insights into the regulation of their secretion. nih.gov For example, it has been demonstrated that while the anterior pituitary lobe primarily releases intact β-endorphin, the neurointermediate lobe processes it further into acetylated and shortened forms. nih.gov
Genetic Manipulation and Knockout Models (e.g., σ1R deficient mice)
The advent of genetic manipulation techniques, particularly the creation of knockout mice, has revolutionized the study of the physiological roles of peptides like this compound. frontiersin.org Mice with a targeted disruption of the sigma-1 receptor (σ1R) gene (σ1R-/- mice) have been particularly valuable. mdpi.comnih.gov
Research has shown that N-Acetyl-α-endorphin acts as an endogenous ligand for the σ1R. mdpi.comnih.gov By comparing the responses of wild-type mice with those of σ1R-/- mice to the administration of this compound, scientists can dissect the specific functions mediated by this receptor. mdpi.comnih.gov For instance, studies have revealed that certain effects of this compound, such as the reduction of morphine-induced analgesia, are absent in σ1R-/- mice, confirming the involvement of the σ1R in these processes. mdpi.comnih.gov The generation of conditional knockout mice offers even more precise tools to study the spatiotemporal role of specific genes and their protein products. nih.gov These genetic models provide a powerful "loss-of-function" approach to complement pharmacological studies and elucidate the complex in vivo functions of this compound. frontiersin.orgnih.gov
Table 3: Insights from Genetic Manipulation and Knockout Models
| Model | Finding | Implication | Reference(s) |
|---|---|---|---|
| σ1R deficient mice (σ1R-/-) | N-Acetyl-α-endorphin's effects on morphine analgesia are absent. | Confirms N-Acetyl-α-endorphin acts as an endogenous ligand of σ1R to regulate mu-opioid receptor signaling. | mdpi.comnih.gov |
| σ1R deficient mice (σ1R-/-) | The analgesic response to some opioids is increased and not altered by N-Acetyl-α-endorphin. | Demonstrates the negative regulatory role of σ1R on mu-opioid receptor-mediated analgesia. | mdpi.com |
| General Knockout Models | Allows for precise deletion of specific genes. | Revolutionized the study of opioid functions in vivo by providing a complementary approach to pharmacology. | frontiersin.org |
Structure Activity Relationship Sar Studies and Analog Development
Impact of N-Terminal Acetylation on Peptide Bioactivity and Receptor Affinity
N-terminal acetylation is a significant post-translational modification that dramatically alters the biological activity of endorphins. In the case of peptides derived from pro-opiomelanocortin (POMC), such as β-endorphin, N-terminal acetylation eliminates the peptide's ability to bind to opioid receptors. nih.gov This modification effectively abolishes the canonical opiate activity associated with the parent peptide. nih.govnih.gov For instance, the Nα-acetyl form of β-endorphin demonstrates no significant analgesic properties and has no specific affinity for brain opiate receptors in vitro. nih.gov This loss of function is a direct consequence of the acetylation of the N-terminal tyrosine residue, which is critical for opioid receptor interaction. frontiersin.orguq.edu.au
This principle extends to other endorphin fragments. Studies on Nα-acetyl-γ-endorphin have shown it to be completely devoid of specific affinity for brain opiate binding sites. nih.gov Given that α-endorphin, β-endorphin, and γ-endorphin all share the identical N-terminal pentapeptide opioid sequence (Tyr-Gly-Gly-Phe-Met), it is established that N-terminal acetylation of α-endorphin similarly negates its opioid activity. wikipedia.orgmedchemexpress.com
However, the absence of opioid activity does not render the acetylated peptide inactive. Instead, acetylation can unveil or enhance other biological functions, allowing the organism to select for specific non-opioid activities inherent in the endorphin structure. nih.gov Research indicates that N-acetylated endorphins can interact with other receptor systems. For example, αN-acetyl β-endorphin is identified as an endogenous ligand for the sigma-1 receptor (σ1R), where it acts as an antagonist, modulating the signaling of other receptors like the mu-opioid receptor (MOR). mdpi.comnih.gov This suggests that N-acetylation serves as a physiological switch, redirecting the peptide's function from opioid-mediated analgesia to other neuromodulatory roles. nih.govnih.gov The presence of naturally occurring N-acetylated forms of endorphins in the brain and pituitary gland supports the physiological relevance of this modification as a mechanism for functional regulation. nih.govbioscientifica.com
| Peptide | Modification | Impact on Opioid Receptor Affinity | Alternate Bioactivity |
|---|---|---|---|
| β-endorphin | N-terminal Acetylation | Abolished nih.govnih.gov | Acts as a sigma-1 receptor antagonist mdpi.comnih.gov |
| γ-endorphin | N-terminal Acetylation | Abolished nih.gov | Retains non-opioid behavioral effects nih.gov |
| α-endorphin | N-terminal Acetylation | Abolished (inferred from shared sequence) wikipedia.org | Likely interacts with non-opioid targets (e.g., sigma receptors) |
Influence of C-Terminal Truncation and Amino Acid Sequence Variations on Functional Properties
The functional properties of endorphins are highly sensitive to variations in their amino acid sequence, particularly through C-terminal truncation. The primary endorphins—α, β, and γ-endorphin—are all derived from the same precursor, pro-opiomelanocortin (POMC), and differ in their C-terminal length. wikipedia.org β-endorphin is the longest, comprising 31 amino acids (β-LPH61-91). nih.govwikipedia.org α-endorphin (β-LPH61-76) is a 16-amino acid fragment of β-endorphin, while γ-endorphin (β-LPH61-77) contains one additional leucine (B10760876) residue compared to α-endorphin. wikipedia.org
Structure-activity relationship studies on β-endorphin have demonstrated that the C-terminal sequence is crucial for potency. nih.gov Progressive removal of amino acid residues from the C-terminus of β-endorphin leads to a stepwise decrease in analgesic potency. nih.gov For example, the naturally occurring C-terminally truncated forms, β-endorphin(1-27) and β-endorphin(1-26), are found in the pituitary and have reduced opioid activity compared to the full-length peptide. nih.govfrontiersin.org This indicates that while the N-terminal sequence is essential for producing analgesia, the C-terminal residues are key determinants of the peptide's potency. nih.govfrontiersin.org
Therefore, α-endorphin, being a significantly truncated version of β-endorphin, exhibits different functional characteristics. While it retains the N-terminal sequence required for opioid receptor binding, its potency and behavioral effects differ from those of β- and γ-endorphin. wikipedia.org Studies have shown that α- and γ-endorphin can have opposite effects on behavior, highlighting the profound impact of even a single amino acid difference at the C-terminus. wikipedia.org
Variations in other parts of the sequence also modulate activity. While the N-terminal tyrosine is considered indispensable for opioid activity, its removal from α-endorphin was found to have no significant effect on certain avoidance behaviors, suggesting its role may be context-dependent for non-opioid functions. frontiersin.orgwikipedia.org Conversely, substitution of the second amino acid, Glycine (Gly²), with D-Alanine is a common strategy in analog design to increase peptide stability against N-terminal degradation. nih.govfrontiersin.org
| Peptide | Sequence (from β-LPH) | Length (Amino Acids) | Effect of Truncation on Opioid Potency |
|---|---|---|---|
| β-endorphin | 61-91 | 31 | Highest Potency nih.gov |
| β-endorphin(1-27) | 61-87 | 27 | Reduced Potency frontiersin.org |
| γ-endorphin | 61-77 | 17 | Different activity profile from α- and β-endorphin wikipedia.org |
| α-endorphin | 61-76 | 16 | Lower potency than β-endorphin nih.govwikipedia.org |
Role of Specific Structural Motifs (e.g., Amphiphilic Helix) in Protein Interactions
Beyond the primary sequence, the secondary structure of N-Acetyl-alpha-endorphin plays a critical role in its interactions with proteins, particularly for its non-opioid functions. While the peptide may exhibit little defined structure in an aqueous solution, it has the potential to form an α-helical conformation in specific environments, such as in the presence of membrane-mimicking solvents or upon binding to a protein partner. nih.gov
A key structural motif is the amphipathic helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This structure is crucial for mediating protein-protein and peptide-lipid interactions. nih.gov For N-acetylated endorphins, empirical predictions suggest that the region encompassing residues 14-24 has the potential to form an amphipathic α-helix. nih.gov Although α-endorphin only extends to residue 16, the initial part of this helical region is present. wikipedia.org This structural feature is believed to be important for binding to proteins like calmodulin, a calcium-dependent regulatory protein. nih.gov
The interaction between N-acetyl-β-endorphin and calmodulin has been studied as a model for acetylated endorphin-protein interactions. nih.gov The binding induces a helical conformation in the peptide and is functionally significant, as the acetylated peptide can inhibit the calmodulin-mediated activation of cyclic nucleotide phosphodiesterase. nih.gov The amphipathic nature of the helix allows the hydrophobic face to penetrate the binding pocket of the target protein while the hydrophilic face remains exposed to the solvent. nih.gov This structural motif is a common feature in many biologically active peptides and is essential for their ability to recognize and bind to their respective targets. nih.govexplorationpub.com
Design and Synthesis of this compound Analogs for Research Purposes
The design and synthesis of peptide analogs are crucial for probing structure-activity relationships and developing tools for research. For this compound, analog design focuses on exploring its non-opioid activities, improving stability, and enhancing receptor selectivity. mdpi.com Given that N-acetylation blocks opioid receptor binding, research on its analogs investigates interactions with alternative targets, such as the sigma-1 receptor. mdpi.comnih.gov
Synthetic strategies often involve solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of various modifications into the peptide sequence. frontiersin.org Common modifications include:
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural alternatives. For example, substituting L-amino acids with D-amino acids (e.g., D-Ala² for Gly²) can confer resistance to enzymatic degradation. nih.govmdpi.com Introducing residues like α,α-dialkylated amino acids can impose conformational constraints, favoring specific secondary structures like helices. upc.edu
Backbone Modification: Altering the peptide bond itself, for instance, through N-methylation or the creation of reduced amide bonds (methylene amino derivatives), can reduce susceptibility to proteases and modify hydrogen bonding capacity. upc.eduacs.org
Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain bridge (e.g., a disulfide bond) can stabilize a specific bioactive conformation, increase stability, and improve receptor selectivity. upc.edu
Terminal Modifications: Besides N-terminal acetylation, modifications like C-terminal amidation or conjugation with other molecules (e.g., lipids, sugars) are used to alter the peptide's properties. mdpi.com
Research on β-endorphin analogs provides a template for this compound studies. Analogs of N-acetyl-β-endorphin and its fragments have been used to study their opposing effects on sigma-1 receptor associations with other proteins, demonstrating that even small changes, like C-terminal truncation, can significantly alter these non-opioid interactions. mdpi.com The design of such analogs allows researchers to dissect the specific residues and structural features of this compound responsible for its unique biological profile.
Strategies for Enhancing Peptide Stability and Bioavailability in Research Models
A major challenge in the use of peptides like this compound in research is their inherent instability and poor bioavailability. researchgate.netfrontiersin.org Peptides are susceptible to rapid degradation by proteases in biological systems and often have difficulty crossing cell membranes, including the blood-brain barrier. researchgate.netfrontiersin.org To overcome these limitations, several strategies are employed to enhance their stability and delivery in research models.
Chemical Modifications:
Incorporation of Non-natural Amino Acids: Replacing L-amino acids at cleavage-sensitive sites with D-amino acids or other non-proteinogenic amino acids can block protease recognition and increase the peptide's half-life. frontiersin.orgexplorationpub.com
Terminal Capping: N-terminal acetylation, as seen in this compound, itself provides some protection against aminopeptidases. nih.govbioscientifica.com C-terminal amidation is another common strategy to prevent degradation by carboxypeptidases. mdpi.com
Cyclization: Creating cyclic peptides reduces the number of exposed termini for exopeptidases and constrains the peptide in a conformation that may be less susceptible to endopeptidases. explorationpub.comresearchgate.net
Conjugation Strategies:
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation. explorationpub.com
Lipidation: Conjugating fatty acids or lipoamino acids to the peptide enhances its lipophilicity. explorationpub.comfrontiersin.org This can improve interaction with cell membranes, potentially increasing permeability and stability. frontiersin.orgnih.gov
Glycosylation: The addition of sugar moieties can improve peptide solubility, stability, and transport across biological barriers like the blood-brain barrier, possibly through interactions with specific transporters. frontiersin.orgfrontiersin.orgnih.gov
Formulation and Delivery Systems:
Nanocarriers: Encapsulating peptides within delivery systems like liposomes or solid lipid nanoparticles (SLNs) can protect them from degradation and control their release. researchgate.netdrug-dev.com These carriers can also be functionalized with targeting ligands to direct the peptide to specific tissues or cells. drug-dev.com
Co-administration with Inhibitors: Using peptidase inhibitors can slow the degradation of the peptide, although this approach can be complex due to the need for co-delivery. frontiersin.org
Interactions with Other Neurotransmitter and Neuropeptide Systems
Crosstalk with Opioid Receptor Systems and Endogenous Opioid Peptides
The N-acetylation of endorphins represents a critical post-translational modification that fundamentally alters their interaction with classical opioid receptors. Unlike its non-acetylated counterpart, α-endorphin, which is an endogenous opioid peptide, N-Acetyl-alpha-endorphin is generally considered to be devoid of direct opioid receptor binding and analgesic activity. medchemexpress.comfrontiersin.org The acetylation of the N-terminus of β-endorphin, a closely related peptide, completely abolishes its opiate activity by preventing it from binding to opioid receptors. nih.govwikipedia.orgnih.gov This loss of affinity for opioid receptors is a well-documented consequence of N-terminal acetylation. frontiersin.orgresearchgate.netpsu.edu
Despite lacking direct agonist activity, N-acetylated endorphins can function as significant modulators of opioid signaling. Research on the related compound, N-acetyl-β-endorphin, has shown that it can regulate the antinociceptive activity of other MOR-binding opioids. mdpi.comnih.gov For instance, intracerebroventricular administration of N-acetyl-β-endorphin in mice was found to reduce the analgesic effects of morphine and β-endorphin, while simultaneously enhancing the analgesia produced by DAGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin), a synthetic opioid peptide. nih.gov This suggests a role as a non-competitive regulator of mu-opioid receptor (MOR)-mediated effects. mdpi.comnih.gov This modulatory activity was not blocked by the opioid antagonist naloxone (B1662785), further indicating that its mechanism is distinct from direct opioid receptor antagonism. nih.gov
The process of N-acetylation may, therefore, serve as a biological switch, converting an opioid agonist into a non-opioid peptide with distinct regulatory functions. nih.gov This allows the organism to selectively engage different biological activities inherent in the endorphin structure, shifting from direct opioid effects to more subtle, modulatory roles within the nervous system. nih.gov
Table 1: Effect of N-Acetylation on Endorphin Interaction with Opioid Systems
| Compound | Direct Opioid Receptor Binding | Effect on Opioid-Mediated Analgesia | Proposed Role |
| α-Endorphin / β-Endorphin | Yes (Agonist) | Produces analgesia | Endogenous opioid neurotransmitter |
| N-Acetyl-α-endorphin / N-Acetyl-β-endorphin | No / Significantly reduced | Modulates analgesia from other opioids (can enhance or reduce) | Non-opioid neuromodulator |
Modulation of Adrenergic Receptor Pathways
The influence of N-acetylated endorphins extends to the adrenergic system, which utilizes catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) as signaling molecules. jci.org Specifically, N-acetylated endorphins have been shown to interact with α2-adrenergic receptor pathways. The α2-adrenoceptors are G protein-coupled receptors that, upon activation, can lead to effects such as the inhibition of norepinephrine release. oup.com
Studies have demonstrated that N-acetyl-β-endorphin can regulate antinociception mediated by α2-adrenoceptors. mdpi.comnih.govjst.go.jp In mouse models, the antinociceptive activity of clonidine (B47849), a known α2-adrenoceptor agonist, was significantly increased in animals pre-treated with N-acetyl-β-endorphin. mdpi.comnih.gov This enhancing effect suggests that the acetylated peptide acts as a positive modulator of α2-adrenergic signaling pathways involved in pain control. nih.gov
This interaction appears to be specific, as the modulatory effects were observed for μ-opioid and α2-adrenoceptor-mediated analgesia, but not for analgesia mediated by delta-opioid receptors. mdpi.comnih.govcsic.es The mechanism underlying this enhancement is thought to involve a shared neural substrate, potentially at the level of Gi/Go transducer proteins, which are common to both receptor systems. nih.gov This crosstalk highlights a sophisticated level of integration between the endogenous peptide and adrenergic systems in modulating physiological responses like nociception.
Influence on Dopaminergic Neurotransmission
Evidence suggests that N-acetylated endorphins can influence dopaminergic systems, particularly within key brain regions associated with reward and motor control, such as the nucleus accumbens. nih.govwikipedia.org While direct studies on this compound are limited, research on the closely related N-acetyl-gamma-endorphin provides significant insights.
In experiments involving the nucleus accumbens of rats, N-acetyl-gamma-endorphin was shown to interact with dopaminergic pathways via a non-opioid mechanism. nih.gov Specifically, it was capable of antagonizing the hypo-locomotion induced by low doses of the dopamine (B1211576) agonist apomorphine (B128758). nih.gov However, unlike its non-acetylated form (gamma-endorphin), it did not block the hyper-locomotion induced by high doses of apomorphine or amphetamine. nih.gov This indicates that gamma-endorphin (B1627272) and N-acetyl-gamma-endorphin differentially interact with distinct dopaminergic systems within the nucleus accumbens. nih.gov It has been proposed that gamma-type endorphins are physiologically involved in controlling these dopaminergic systems. nih.gov
The broader endorphin system is known to modulate dopamine release. For example, β-endorphins can inhibit the release of gamma-aminobutyric acid (GABA), which in turn can lead to an accumulation of dopamine. mdpi.com N-acetylation, by inactivating direct opioid effects, may alter this relationship, allowing for a different mode of dopaminergic regulation that is independent of opioid receptors. nih.govnih.gov
Interaction with Cannabinoid Receptor Systems (general peptide context)
While direct evidence for the interaction of this compound with the cannabinoid system is not established, the broader context of endogenous peptides modulating cannabinoid receptors is an active area of research. The classical endocannabinoid system comprises lipid-derived ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) and their receptors, primarily CB1 and CB2. frontiersin.org However, recent discoveries have identified families of endogenous peptides that act as ligands for these receptors. frontiersin.orgnih.gov
This class of peptides is sometimes referred to as "pepcans" (peptide endocannabinoids). frontiersin.org One of the most studied groups is the hemopressins, which are fragments derived from the α- or β-chains of hemoglobin. frontiersin.org
Hemopressin (Hp) : This nona-peptide was identified as a selective inverse agonist/antagonist of the CB1 receptor. wikipedia.orgpnas.org
RVD-hemopressin (Pepcan-12) : An N-terminally extended form of hemopressin, RVD-Hpα has been shown to act as a negative allosteric modulator (NAM) at CB1 receptors and, conversely, as a positive allosteric modulator (PAM) at CB2 receptors. frontiersin.orgwikipedia.orgnih.govwikipedia.org
These findings demonstrate that peptides can act as sophisticated modulators of the cannabinoid system, exhibiting a range of activities from agonism and antagonism to allosteric modulation. frontiersin.orgresearchgate.net This establishes a precedent for peptide-based regulation of cannabinoid signaling, a framework within which future studies might investigate a potential role for N-acetylated endorphins.
Table 2: Examples of Endogenous Peptides Modulating Cannabinoid Receptors
| Peptide Family | Example Peptide | Source | Activity at Cannabinoid Receptors |
| Hemopressins | Hemopressin (Hp) | Hemoglobin α-chain fragment | CB1 Inverse Agonist/Antagonist |
| Pepcans | RVD-hemopressin (Pepcan-12) | Hemoglobin α-chain fragment | CB1 Negative Allosteric Modulator (NAM), CB2 Positive Allosteric Modulator (PAM) |
| Pepcans | VD-Hpβ | Hemoglobin β-chain fragment | CB1 Agonist |
Integration into Neuroendocrine-Immune Interactions
The nervous, endocrine, and immune systems are intricately linked in a bidirectional communication network, and proopiomelanocortin (POMC)-derived peptides are key molecular messengers in this crosstalk. nih.govnih.govunimore.it Cells of the immune system, such as lymphocytes and macrophages, are capable of synthesizing and secreting POMC-derived peptides, including β-endorphin and its N-acetylated forms. nih.govscispace.compnei-it.com Furthermore, receptors for these peptides are present on immune cells, establishing a circuit for autocrine and paracrine regulation. nih.gov
The biological activity of POMC-derived peptides is regulated by post-translational modifications, including acetylation. unimore.it This processing can generate peptides with distinct immunomodulatory functions. While β-endorphin can have varied effects on the immune system, including stimulating natural killer (NK) cell activity, its N-acetylated derivatives possess different properties. scispace.com For example, in a study on human chorio-decidual cells, β-endorphin inhibited the production of the pro-inflammatory chemokine IL-8, an effect mediated via opioid receptors; in contrast, N-acetyl-β-endorphin had no significant effect, consistent with its inability to bind opioid receptors. oup.com
The production of these peptides by both the pituitary and immune cells allows them to act as hormones and cytokines, respectively, influencing processes like inflammation and immune cell function. nih.govnih.govoup.com For instance, signals like corticotropin-releasing hormone (CRH) or immune signals like interleukin-1 (IL-1) can trigger the production of POMC peptides in leukocytes. nih.govpnei-it.com This integration allows the neuroendocrine system to modulate immune responses and, conversely, allows the immune system to signal the state of health or distress to the central nervous system. mdpi.comnih.gov N-acetylated endorphins, as non-opioid derivatives, contribute to the complexity of this regulatory network.
Future Directions and Unexplored Research Avenues
Elucidation of Novel Receptors and Binding Partners for N-Acetyl-alpha-endorphin
A pivotal area of future investigation is the identification of specific receptors and binding partners for this compound. Unlike its non-acetylated counterpart, this compound does not bind to opioid receptors. nih.govmdpi.com This lack of affinity for traditional opioid receptors suggests the existence of unique, yet-to-be-discovered binding sites or receptors through which it exerts its biological effects. Recent studies on the related compound, α-N-acetyl β-endorphin, have shown it to be an endogenous ligand of sigma type 1 receptors (σ1Rs), regulating mu-opioid receptor signaling. nih.govmdpi.com This raises the intriguing possibility that this compound may also interact with sigma receptors or other non-opioid receptor systems. The search for these binding partners is crucial to understanding the molecular basis of its actions.
In-Depth Mechanistic Studies of Non-Opioid Actions and Signaling Cascades
The non-opioid nature of this compound's biological activity is a key characteristic that warrants deeper investigation. nih.govnih.gov While it is established that acetylation blocks opioid receptor binding, the downstream signaling pathways activated by this compound are not well understood. nih.gov Future research should focus on elucidating the intracellular signaling cascades initiated upon its binding to its putative receptor(s). This includes identifying second messengers, protein kinases, and transcription factors that are modulated by this compound. Such studies will provide a mechanistic framework for its observed physiological effects and differentiate its actions from those of classical endorphins.
Investigation of Physiological and Pathophysiological Roles in Various Organ Systems (Beyond Brain and Pituitary)
Research has predominantly focused on the presence and distribution of this compound in the brain and pituitary gland. nih.govnih.gov However, its potential roles in peripheral organ systems remain a vast and underexplored area. Endorphins, in general, are known to have effects on various peripheral tissues, including the adrenal medulla and pancreas. psu.edu Given that N-acetylation is a significant modification, it is plausible that this compound has distinct functions in these and other organ systems. Investigating its effects on the immune system, cardiovascular system, and gastrointestinal tract could reveal novel physiological and pathophysiological roles. For instance, studies on the related N-acetyl-β-endorphin have shown its presence in spleen macrophages, suggesting a role in immunomodulation. researchgate.net
Comparative Studies Across Diverse Species to Understand Evolutionary and Functional Divergence
The presence and processing of endorphins, including their acetylated forms, vary across different species. iaea.orgresearchgate.net Comparative studies can provide valuable insights into the evolutionary conservation and functional divergence of this compound. Research in species like the common carp (B13450389) has identified various N-acetylated β-endorphin forms, highlighting species-specific processing pathways. researchgate.netrpsg.org.uk Similar comparative analyses for this compound could uncover conserved functions and also reveal unique roles that have evolved in different lineages. For example, studies in the amphibian Xenopus laevis have shown that endorphins are rapidly and almost completely acetylated, a feature not observed in all vertebrates. bioscientifica.com Understanding these differences can shed light on the adaptive significance of endorphin acetylation.
Development of Advanced Research Tools and Methodologies for this compound Analysis
Advancements in research methodologies are essential for a more profound understanding of this compound. The development of highly specific antibodies for immunoassays and immunocytochemistry has been crucial for its detection and localization. iaea.orgnih.gov Future progress will depend on the creation of more sophisticated tools, such as selective antagonists or agonists for its putative receptors, and advanced imaging techniques to visualize its real-time dynamics in living systems. The use of techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry has been instrumental in its characterization and will continue to be vital for detailed analysis. sigmaaldrich.comcore.ac.uk
Exploration of this compound as a Research Target for Modulating Specific Biological Processes
The unique biological profile of this compound makes it an intriguing target for modulating specific physiological processes without the typical side effects associated with opioid receptor activation. Once its receptors and signaling pathways are better understood, it may be possible to develop synthetic analogs or small molecules that can mimic or block its actions. This could open up new avenues for research into conditions where its signaling is implicated. The hypothesis that endogenous opioids can be broken down into catecholamines, thereby modulating processes like analgesia, suggests a complex interplay that could be a target for future research. xiahepublishing.com
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying N-acetyl-alpha-endorphin in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry, followed by HPLC purification with reverse-phase C18 columns. Purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Acetylation at the N-terminus requires post-synthetic modification under controlled pH to avoid side reactions .
Q. How can researchers accurately quantify this compound in biological samples?
- Methodological Answer : Competitive ELISA is widely used, requiring careful reconstitution of standards and detection reagents to avoid pipetting errors. Key steps include:
- Serial dilution of standards outside wells to prevent cross-contamination .
- Validation of antibody specificity via Western blot or cross-reactivity assays.
- Data normalization using internal controls (e.g., total protein concentration) to account for matrix effects .
Q. What ethical considerations are critical when designing studies involving this compound and human participants?
- Methodological Answer : Protocols must align with institutional review board (IRB) standards, including:
- Informed consent detailing potential psychoactive effects (e.g., opioid receptor modulation).
- Exclusion criteria for participants with pre-existing neurological or metabolic conditions that may alter endorphin metabolism .
- Anonymization of data to comply with GDPR or HIPAA regulations .
Advanced Research Questions
Q. How can contradictory findings on this compound’s receptor affinity be resolved in meta-analyses?
- Methodological Answer :
- Data Harmonization : Standardize assay conditions (e.g., pH, temperature) across studies to reduce variability .
- Effect Size Analysis : Calculate Cohen’s d or odds ratios to quantify discrepancies, adjusting for publication bias via funnel plots .
- In Silico Modeling : Use molecular docking simulations to explore structural determinants of receptor binding, cross-referenced with empirical binding assays .
Q. What experimental designs are optimal for investigating this compound’s role in stress response pathways?
- Methodological Answer :
- Longitudinal Cohort Studies : Measure plasma endorphin levels pre- and post-stressor exposure, controlling for cortisol and catecholamine levels .
- Knockout Models : Use CRISPR-Cas9 to silence opioid receptor genes in animal models, paired with behavioral assays (e.g., forced swim test) .
- Multivariate Analysis : Apply mixed-effects models to account for individual variability in stress reactivity .
Q. How can researchers address the limitations of current OECD guidelines in detecting endocrine-disrupting effects of this compound analogs?
- Methodological Answer :
- Endpoint Expansion : Include transcriptional profiling (e.g., RNA-seq) of hypothalamic-pituitary-adrenal (HPA) axis genes in guideline-compliant assays .
- High-Throughput Screening : Use in vitro reporter assays (e.g., luciferase-based systems) to screen for receptor crosstalk with glucocorticoid or estrogen receptors .
- Cross-Species Validation : Compare rodent and zebrafish models to assess conserved endocrine pathways .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?
- Methodological Answer :
- Sigmoidal Curve Fitting : Use four-parameter logistic (4PL) models to estimate EC₅₀ and Hill coefficients.
- Bayesian Hierarchical Models : Incorporate prior data on analogous peptides to improve parameter estimation in low-sample-size studies .
- Bootstrapping : Assess confidence intervals for threshold effects, particularly in studies with heteroscedastic variance .
Methodological Challenges & Future Directions
Q. How can researchers improve the reproducibility of this compound studies across laboratories?
- Methodological Answer :
- Protocol Standardization : Adopt MISEV (Minimal Information for Studies of Extracellular Vesicles)-like guidelines for peptide handling and storage .
- Inter-Lab Calibration : Share reference samples with centralized repositories to validate assay consistency .
- Open Data Practices : Deposit raw mass spectrometry and ELISA data in public repositories (e.g., PRIDE, Figshare) with detailed metadata .
Q. What gaps exist in understanding the pharmacokinetics of this compound, and how can they be addressed?
- Methodological Answer :
- Tracer Studies : Use radiolabeled (³H or ¹⁴C) this compound to track absorption/distribution in vivo .
- Microdialysis : Measure real-time extracellular fluid concentrations in target tissues (e.g., striatum) during behavioral tasks .
- PBPK Modeling : Develop physiologically based pharmacokinetic models integrating hepatic metabolism and blood-brain barrier permeability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
